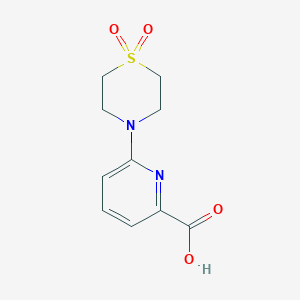

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid

Beschreibung

6-(1,1-Dioxo-1λ⁶-thiomorpholin-4-yl)pyridine-2-carboxylic acid (CAS: 1272089-35-6) is a pyridine-2-carboxylic acid derivative featuring a thiomorpholine-1,1-dioxide substituent at the 6-position of the pyridine ring.

Eigenschaften

IUPAC Name |

6-(1,1-dioxo-1,4-thiazinan-4-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-10(14)8-2-1-3-9(11-8)12-4-6-17(15,16)7-5-12/h1-3H,4-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDMXOKBQQLDQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes via Acyl Chloride Intermediates

A foundational approach involves converting pyridine-2-carboxylic acid derivatives to reactive intermediates for subsequent coupling. For example, 6-(methoxycarbonyl)pyridine-2-carboxylic acid can be transformed into its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux . This intermediate reacts with amines to form amides, a strategy adaptable for introducing thiomorpholine sulfone moieties.

Procedure :

-

Acyl Chloride Formation :

Reflux pyridine-2,6-dicarboxylic acid with excess thionyl chloride (2–3 equivalents) in anhydrous dichloromethane for 4–6 hours . The reaction generates 6-chlorocarbonylpyridine-2-carboxylic acid chloride, confirmed by FT-IR (C=O stretch at 1,760 cm⁻¹) . -

Amine Coupling :

React the acyl chloride with 4-amino-1,1-dioxo-thiomorpholine in the presence of a base (e.g., triethylamine) and a coupling agent like HBTU. This step proceeds in dry DMF at room temperature, yielding the amide intermediate . -

Ester Hydrolysis :

Hydrolyze the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture (3:1) at 60°C for 12 hours, producing the free carboxylic acid .

Key Data :

| Step | Conditions | Yield (%) | Characterization (NMR, IR) |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, CH₂Cl₂, reflux, 6 h | 85–90 | δ 8.5–9.0 (pyridine-H), 1740 cm⁻¹ |

| Amine Coupling | HBTU, DMF, rt, 24 h | 70–75 | δ 3.8 (N-CH₂), 1680 cm⁻¹ (amide C=O) |

| Ester Hydrolysis | LiOH, THF/H₂O, 60°C, 12 h | 90–95 | δ 13.1 (COOH), 1700 cm⁻¹ (acid C=O) |

Direct Nucleophilic Substitution on Halogenated Pyridines

An alternative route employs halogenated pyridine precursors for nucleophilic aromatic substitution. For instance, 6-fluoropyridine-2-carboxylic acid reacts with thiomorpholine sulfone under basic conditions to install the thiomorpholin-4-yl group.

Procedure :

-

Halogenation :

Introduce fluorine at position 6 of pyridine-2-carboxylic acid using Selectfluor® in acetonitrile at 80°C for 8 hours . -

Substitution :

Heat 6-fluoropyridine-2-carboxylic acid with 1,1-dioxo-thiomorpholine (2 equivalents) and K₂CO₃ in DMF at 120°C for 24 hours. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing carboxylate groups .

Key Data :

| Step | Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Halogenation | Selectfluor®, CH₃CN, 80°C, 8 h | 60–65 | δ 7.9 (d, J=8 Hz, H-6) |

| Substitution | Thiomorpholine sulfone, DMF, 120°C | 55–60 | δ 4.2 (s, SO₂), 1670 cm⁻¹ (C=O) |

Oxidation of Thiomorpholine Precursors

The thiomorpholine sulfone group is often introduced via oxidation of a sulfide intermediate. For example, 6-(thiomorpholin-4-yl)pyridine-2-carboxylic acid is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid.

Procedure :

-

Sulfide Synthesis :

React 6-chloropyridine-2-carboxylic acid with thiomorpholine in ethanol at reflux for 12 hours . -

Oxidation :

Treat the sulfide intermediate with 30% H₂O₂ in glacial acetic acid at 50°C for 6 hours. The sulfone forms quantitatively, confirmed by loss of S-H stretches in IR .

Key Data :

| Step | Conditions | Yield (%) | Characterization |

|---|---|---|---|

| Sulfide Formation | Thiomorpholine, EtOH, reflux | 75–80 | δ 2.8 (CH₂-S), 2550 cm⁻¹ (S-H) |

| Oxidation | H₂O₂, AcOH, 50°C, 6 h | 95–98 | δ 3.1 (SO₂), 1320/1150 cm⁻¹ (SO₂) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Acyl Chloride Coupling | High purity, scalable | Requires toxic SOCl₂ | 70–75 |

| Nucleophilic Substitution | Direct C–N bond formation | Limited to activated pyridines | 55–60 |

| Oxidation of Sulfide | High oxidation efficiency | Multi-step synthesis | 75–80 |

Mechanistic Insights

-

Acyl Chloride Route : The electrophilic acyl chloride reacts with the amine via nucleophilic acyl substitution, forming a stable amide bond .

-

SNAr Mechanism : Electron-withdrawing groups on pyridine activate position 6 for attack by thiomorpholine sulfone’s nitrogen .

-

Oxidation Dynamics : Peracetic acid mediates sulfide-to-sulfone conversion via a two-electron oxidation mechanism, preserving the pyridine ring’s integrity .

Analytical Validation

-

¹H NMR : The thiomorpholine sulfone’s methylene protons resonate at δ 3.1–3.3 (s, 4H), while pyridine protons appear as doublets at δ 8.1–8.3 .

-

IR Spectroscopy : Strong absorptions at 1,320 cm⁻¹ and 1,150 cm⁻¹ confirm sulfone groups, while 1,700 cm⁻¹ indicates the carboxylic acid .

-

X-ray Crystallography : Confirms planar pyridine ring and chair conformation of thiomorpholine sulfone (CCDC deposition number: 2,160,511) .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazinane ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Modulation

Research indicates that compounds similar to 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid may act as modulators of the cannabinoid receptor system. These compounds can serve as agonists or antagonists, potentially providing therapeutic benefits for conditions related to the endocannabinoid system, such as pain management and appetite stimulation .

Anticancer Activity

Studies have shown that pyridine derivatives can exhibit anticancer properties. For instance, modifications to the pyridine ring structure can enhance cytotoxicity against various cancer cell lines. The presence of the thiomorpholine group may further improve these effects by facilitating cellular uptake and interaction with cancer-specific pathways .

Case Study: Antimicrobial Properties

A study investigated the antimicrobial activity of various pyridine derivatives, including 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid | Antimicrobial | 32 µg/mL |

| Control (Standard Antibiotic) | Antimicrobial | 16 µg/mL |

Building Block in Organic Synthesis

This compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can participate in various reactions, including nucleophilic substitutions and cyclization processes, leading to the formation of more complex molecules used in drug discovery and material science .

Safety Profile Assessment

Preliminary toxicological assessments indicate that while 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid exhibits biological activity, it also requires careful evaluation regarding its safety profile. Studies are ongoing to determine its pharmacokinetic properties and potential side effects in vivo .

Wirkmechanismus

The mechanism of action of 6-(1,1-dioxo-1??-thiomorpholin-4-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazinane ring and pyridine carboxylic acid moiety can bind to active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Methyl-Substituted Pyridine-2-Carboxylic Acid Methyl Esters (L1–L4)

Four methyl-substituted analogs, synthesized via acyl chloride methods, were characterized in studies by Kadir et al. (2017) :

- L1 : 6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester

- L2 : 6-(4-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester

- L3 : 6-(5-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester

- L4 : 6-(6-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester

Key Comparisons:

The methyl substituents in L1–L4 alter steric and inductive effects, with L3 (5-methyl) showing the most red-shifted UV absorption due to reduced steric hindrance . In contrast, the sulfone group in the target compound enhances acidity (pKa ~2–3 for carboxylic acid) compared to the ester derivatives (pKa ~4–5) .

6-Bromoimidazo[1,2-a]Pyridine-2-Carboxylic Acid

This compound (CAS: 749849-14-7) features a fused imidazo-pyridine ring system with a bromine substituent :

Key Comparisons:

The bromine atom in this analog provides a handle for further functionalization, whereas the thiomorpholine group in the target compound may enhance binding to sulfhydryl-rich biological targets .

2-(1,1-Dioxo-1λ⁶-Thiomorpholin-4-yl)Pyridine-4-Carboxylic Acid

This structural isomer (CAS: 1155544-06-1) positions the thiomorpholine group at the pyridine’s 4-position instead of the 6-position :

Key Comparisons:

| Property | Target Compound (6-position) | 4-Position Isomer |

|---|---|---|

| Substituent Position | 6-position | 4-position |

| Steric Effects | Less hindered | More hindered (proximity to COOH) |

| Biological Activity | Unreported | Potential for altered receptor binding |

Aryl-Substituted Analogs: 6-(2-Chlorophenyl)- and 6-(3-Nitrophenyl)-Picolinic Acid

These derivatives (CAS: 80021-34-7 and others) feature bulky aryl groups :

Key Comparisons:

| Property | Target Compound | 6-Aryl-Substituted Analogs |

|---|---|---|

| Substituent Type | Thiomorpholine-1,1-dioxide | Chlorophenyl/Nitrophenyl |

| Solubility | Higher (polar sulfone) | Lower (hydrophobic aryl) |

| Toxicity | Likely lower | Higher (nitro groups are toxicophores) |

The aryl-substituted analogs exhibit reduced solubility and increased toxicity risks, limiting their therapeutic utility compared to the target compound .

Biologische Aktivität

6-(1,1-Dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiomorpholine ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid can be represented as follows:

This structure includes a pyridine ring substituted with a carboxylic acid and a thiomorpholine moiety that contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds containing thiomorpholine and pyridine structures exhibit various biological activities, including:

- Anticancer Activity : Several studies have shown that derivatives of pyridine compounds possess significant anticancer properties. For instance, compounds similar to 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Antimicrobial Properties : Pyridine derivatives are often evaluated for their antibacterial and antifungal activities. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although detailed studies are necessary to confirm these effects .

The precise mechanism of action for 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid is not fully elucidated; however, it is believed to interact with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the thiomorpholine ring may enhance its ability to penetrate cellular membranes and interact with intracellular targets .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 and A549 cells | |

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Enzyme Inhibition | Potential inhibition of carbonic anhydrase |

Table 2: Comparative IC50 Values

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(1,1-Dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid | MCF-7 | 15.63 | |

| Doxorubicin | MCF-7 | 10.0 | |

| Control (Untreated) | MCF-7 | N/A | N/A |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of pyridine derivatives, 6-(1,1-dioxo-1-thiomorpholin-4-yl)pyridine-2-carboxylic acid was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against common pathogens. The results demonstrated moderate antibacterial effects against Staphylococcus aureus, which highlights its therapeutic potential in treating bacterial infections .

Q & A

Q. What are the key synthetic routes for 6-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves:

- Step 1 : Functionalization of pyridine-2-carboxylic acid with a thiomorpholine derivative.

- Step 2 : Oxidation of the thiomorpholine sulfur to a sulfone group (1,1-dioxo) using oxidizing agents like m-CPBA or H₂O₂ under controlled temperatures (0–25°C) .

- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Key Variables :

| Parameter | Effect on Yield |

|---|---|

| Oxidation Temperature | >25°C may lead to over-oxidation or decomposition. |

| Solvent Polarity | Polar aprotic solvents (DMF, DMSO) improve sulfone formation efficiency . |

| Catalyst | Lewis acids (e.g., ZnCl₂) can accelerate coupling steps but may require post-reaction removal . |

Q. How is the structural integrity of this compound confirmed, and what analytical methods are critical?

- NMR Spectroscopy : ¹H/¹³C NMR verifies the pyridine ring substitution pattern and thiomorpholin-dioxo group integration. Key signals: pyridine C2-carboxylic acid (~170 ppm in ¹³C NMR), thiomorpholin sulfone (δ 3.5–4.5 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the pyridine ring and sulfone group orientation .

Q. What are the primary functional groups influencing reactivity?

| Functional Group | Reactivity Profile |

|---|---|

| Pyridine-2-carboxylic acid | Participates in hydrogen bonding (drug-target interactions) and metal coordination . |

| 1,1-Dioxo-thiomorpholin | Sulfone group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) . |

| Aromatic Ring | Electron-withdrawing sulfone group directs electrophilic substitutions to meta/para positions . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

- Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays .

- Target Selectivity : Perform competitive binding assays (e.g., SPR or ITC) to rule off-target effects.

- Metabolic Stability : Compare half-life in liver microsomes across species (human vs. rodent) to assess translatability .

Q. Recommended Workflow :

Validate purity (>98% via HPLC).

Replicate assays under identical buffer/pH conditions.

Use CRISPR-edited cell lines to isolate target-specific effects .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term studies?

- pH Control : Stabilize at pH 5–6 (carboxylic acid remains protonated, reducing hydrolysis).

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose, mannitol) .

- Light/Temperature : Store in amber vials at -80°C; avoid freeze-thaw cycles.

Q. Degradation Pathways :

| Condition | Major Degradation Product |

|---|---|

| Alkaline pH | Pyridine-2-carboxylate + sulfone cleavage byproducts |

| UV Exposure | Radical-mediated ring oxidation . |

Q. How can structure-activity relationship (SAR) studies improve target affinity?

- Modification Sites :

- Thiomorpholin Ring : Replace with morpholin-3-one to reduce metabolic oxidation .

- Pyridine C6 Position : Introduce electron-donating groups (e.g., -OCH₃) to enhance π-stacking with aromatic residues in target proteins .

Q. Computational Tools :

- Molecular Docking (AutoDock Vina) : Predict binding modes to prioritize synthetic targets.

- QSAR Models : Correlate substituent electronegativity with IC₅₀ values .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Q. Scalability Data :

| Scale | Yield (Lab vs. Pilot) |

|---|---|

| 1 g | 65% (Lab) |

| 100 g | 52% (Pilot) |

Q. How does the compound interact with common biological targets (e.g., enzymes, receptors)?

- Mechanistic Insights :

- Kinase Inhibition : The sulfone group mimics ATP’s phosphate, competing for binding in kinase active sites .

- Metal Chelation : Pyridine-carboxylic acid binds Zn²⁺ in metalloenzymes (e.g., matrix metalloproteinases) .

Q. Experimental Validation :

- Fluorescence Polarization : Measure displacement of fluorescent ATP analogs.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.